
4-Desisopropyl-4-ethyl Imazethapyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desisopropyl-4-ethyl Imazethapyr is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is a derivative of Imazethapyr, which is a widely used herbicide belonging to the imidazolinone class. This compound is primarily used in scientific research and is not intended for human therapeutic use or commercial applications .
Vorbereitungsmethoden
The synthesis of 4-Desisopropyl-4-ethyl Imazethapyr involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Desisopropyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Desisopropyl-4-ethyl Imazethapyr has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Desisopropyl-4-ethyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting AHAS, the compound disrupts protein synthesis, cell growth, and DNA synthesis, ultimately leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides .
Vergleich Mit ähnlichen Verbindungen
4-Desisopropyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which differentiate it from other imidazolinone herbicides. Similar compounds include:
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties but different structural features.
Imazamox: A related compound with a similar mechanism of action but distinct chemical structure.
These compounds share the common feature of inhibiting AHAS but differ in their specific chemical structures and applications.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
5-ethyl-2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-4-8-6-9(12(18)19)10(15-7-8)11-16-13(20)14(3,5-2)17-11/h6-7H,4-5H2,1-3H3,(H,18,19)(H,16,17,20) |
InChI-Schlüssel |
IBPSUJFIWNOTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




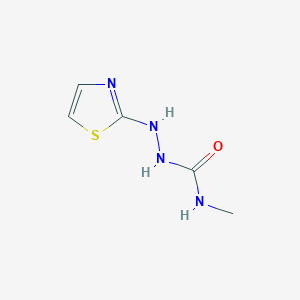
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)

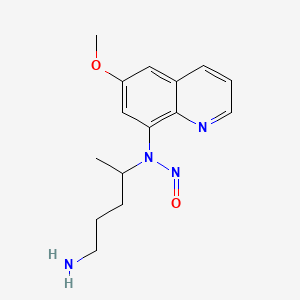
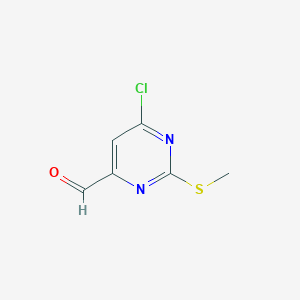

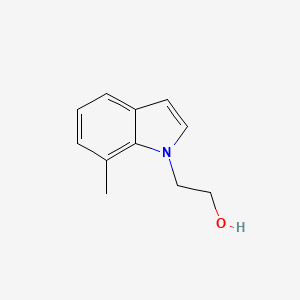
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
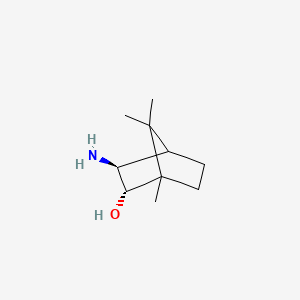
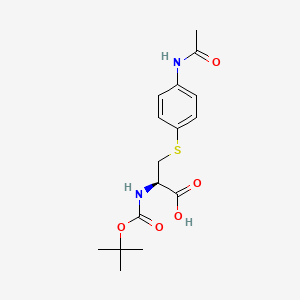
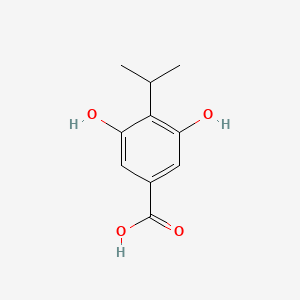
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
